molecular formula C6H13ClN6O B2642074 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride CAS No. 2089255-47-8

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride

Cat. No. B2642074
CAS RN: 2089255-47-8
M. Wt: 220.66
InChI Key: YSCXRADASHNNTN-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole . This class of compounds, known as triazoles, are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 5-amino-1-arylpyrazole-4-carbonitriles, have been synthesized starting from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction .


Molecular Structure Analysis

The compound likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure would depend on the specific arrangement of these atoms and any additional functional groups.


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The specific reactions would depend on the functional groups present in the compound.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Fluoroalkylated Compounds : This compound is used in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, demonstrating utility in organic synthesis and chemical transformations (Goryaeva et al., 2009).
  • Antimicrobial Activity : Research into 1,2,4-triazole derivatives, synthesized from reactions involving similar compounds, showed that some possess good or moderate antimicrobial activities against test microorganisms, highlighting potential pharmaceutical applications (Bektaş et al., 2007).
  • HIV-1 Inhibitors : Triazenopyrazole derivatives, related to the synthesis process of this compound, have been evaluated for their potential as HIV-1 inhibitors, showing moderate activity against the virus (Larsen et al., 1999).
  • Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, related in synthesis methodology, has been developed for use in solid-phase peptide synthesis, highlighting the versatility of triazole derivatives in peptide coupling reactions (Robertson et al., 1999).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to inhibit the corrosion of mild steel in hydrochloric acid medium, demonstrating the potential of triazole derivatives in corrosion protection (Bentiss et al., 2009).

Photophysical Properties

  • Luminescent and Nonlinear Optical Properties : Studies on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have explored its structural, luminescent, and nonlinear optical properties, indicating its use in materials science for designing compounds with specific photophysical characteristics (Nadeem et al., 2017).

Future Directions

Triazole derivatives continue to be an active area of research due to their potential biological activities and versatility as synthetic intermediates . Future research may focus on exploring the biological activities of this compound and developing efficient synthesis methods.

properties

IUPAC Name

5-amino-1-(ethoxymethyl)triazole-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O.ClH/c1-2-13-3-12-6(9)4(5(7)8)10-11-12;/h2-3,9H2,1H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCXRADASHNNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=N1)C(=N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride

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